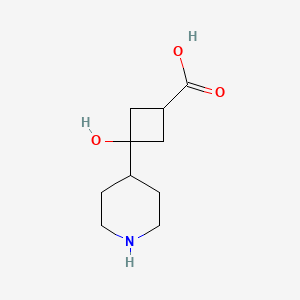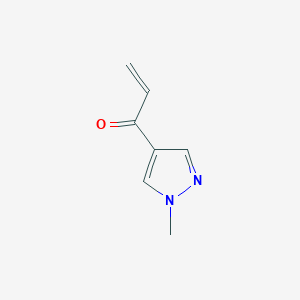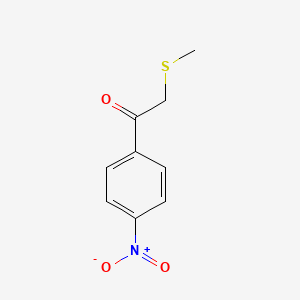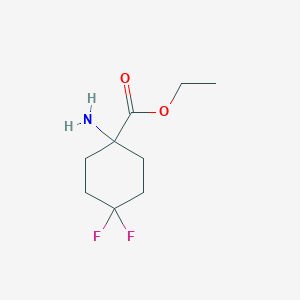
Ethyl 1-amino-4,4-difluorocyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-amino-4,4-difluorocyclohexane-1-carboxylate is a synthetic organic compound characterized by the presence of an amino group, two fluorine atoms, and an ethyl ester group attached to a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-amino-4,4-difluorocyclohexane-1-carboxylate typically involves multiple steps:
Amination: The amino group can be introduced via nucleophilic substitution, where a suitable amine reacts with a precursor compound, such as a halogenated cyclohexane derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
Oxidation: Ethyl 1-amino-4,4-difluorocyclohexane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Derivatives with different functional groups replacing the amino group
科学研究应用
Chemistry
In chemistry, Ethyl 1-amino-4,4-difluorocyclohexane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amino acid derivatives. Its fluorinated structure can also be useful in the development of fluorine-18 labeled compounds for positron emission tomography (PET) imaging.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its structural features may contribute to the development of drugs with improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability, making it suitable for use in coatings, polymers, and other advanced materials.
作用机制
The mechanism of action of Ethyl 1-amino-4,4-difluorocyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic environment of the molecule.
相似化合物的比较
Similar Compounds
- Ethyl 1-amino-4-fluorocyclohexane-1-carboxylate
- Ethyl 1-amino-4,4-dichlorocyclohexane-1-carboxylate
- Ethyl 1-amino-4,4-dibromocyclohexane-1-carboxylate
Uniqueness
Ethyl 1-amino-4,4-difluorocyclohexane-1-carboxylate is unique due to the presence of two fluorine atoms on the cyclohexane ring. This fluorination can significantly alter the compound’s chemical and physical properties, such as increasing its lipophilicity and metabolic stability compared to its non-fluorinated or mono-fluorinated analogs. These properties make it particularly valuable in the design of pharmaceuticals and other high-performance materials.
属性
分子式 |
C9H15F2NO2 |
|---|---|
分子量 |
207.22 g/mol |
IUPAC 名称 |
ethyl 1-amino-4,4-difluorocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H15F2NO2/c1-2-14-7(13)8(12)3-5-9(10,11)6-4-8/h2-6,12H2,1H3 |
InChI 键 |
BDLHYYKWQNFLHJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CCC(CC1)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


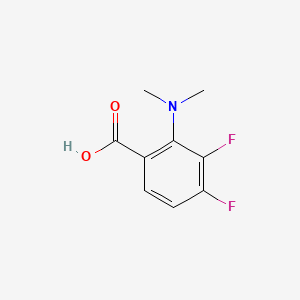

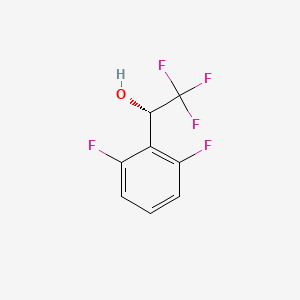
![methyl4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B13543676.png)
